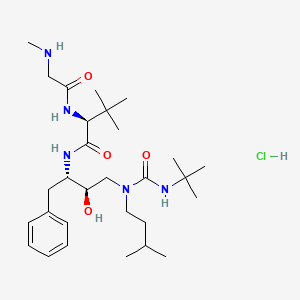

Droxinavir Hydrochloride

Beschreibung

Eigenschaften

CAS-Nummer |

155662-50-3 |

|---|---|

Molekularformel |

C29H52ClN5O4 |

Molekulargewicht |

570.2 g/mol |

IUPAC-Name |

(2S)-N-[(2S,3R)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide;hydrochloride |

InChI |

InChI=1S/C29H51N5O4.ClH/c1-20(2)15-16-34(27(38)33-29(6,7)8)19-23(35)22(17-21-13-11-10-12-14-21)31-26(37)25(28(3,4)5)32-24(36)18-30-9;/h10-14,20,22-23,25,30,35H,15-19H2,1-9H3,(H,31,37)(H,32,36)(H,33,38);1H/t22-,23+,25+;/m0./s1 |

InChI-Schlüssel |

IYKXRORSPVZSHP-ZELIPEIJSA-N |

Isomerische SMILES |

CC(C)CCN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C.Cl |

Kanonische SMILES |

CC(C)CCN(CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Droxinavir hydrochloride; Droxinavir HCl; SC-55389A; SC 55389A; SC55389A; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Kalamazoo, MI - Droxinavir Hydrochloride, also known by its developmental code SC-55389A, stands as a testament to the rigorous and often opaque process of drug discovery. An experimental HIV protease inhibitor, it was under investigation by the former pharmaceutical company Pharmacia. Despite initial promise as a potential therapeutic agent against the human immunodeficiency virus (HIV), its development was officially halted on March 6, 1995.[1] The reasons for the discontinuation of the research and development of this compound are not widely publicized, a common fate for many compounds that fail to meet the stringent efficacy and safety standards required for clinical use.

Protease inhibitors represent a critical class of antiretroviral drugs that block the action of protease, an enzyme essential for HIV replication. By inhibiting this enzyme, the virus is unable to produce mature, infectious virions. While the broader mechanism of action for this class of drugs is well-understood, the specific interactions and inhibitory profile of this compound remain largely undocumented in publicly accessible scientific literature.

Chemical Profile

| Identifier | Value |

| Drug Name | This compound |

| Developmental Code | SC-55389A |

| Molecular Formula | C29H51N5O4.HCl |

| Therapeutic Class | HIV Protease Inhibitor (Experimental) |

| Developer | Pharmacia |

| Development Status | Discontinued |

The Void in Public Scientific Literature

A comprehensive search of scientific databases, patent archives, and medicinal chemistry journals reveals a significant lack of detailed information regarding the discovery and synthesis of this compound. This scarcity of data is not unusual for drug candidates that are abandoned in the early stages of development. Pharmaceutical companies often do not publish extensive data on discontinued compounds for proprietary reasons or because the findings are not considered sufficiently impactful for peer-reviewed publication.

Consequently, this guide cannot provide the in-depth technical details initially envisioned. Key information that remains elusive includes:

-

Discovery Process: The specific research team, the lead compounds that inspired its design, and the rationale behind its selection as a drug candidate are not documented in the public domain.

-

Synthetic Pathway: Detailed experimental protocols, including reaction schemes, reagents, and purification methods for the synthesis of this compound, have not been publicly disclosed.

-

Quantitative Data: Crucial in vitro and in vivo data, such as IC50 values against HIV protease, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and toxicity studies, are unavailable.

-

Mechanism of Action: While it is categorized as an HIV protease inhibitor, specific details of its binding affinity, resistance profile, and interaction with the enzyme's active site are unknown.

Visualizing the Unknown: A Conceptual Workflow

In the absence of specific experimental data for this compound, a generalized workflow for the discovery and initial evaluation of a novel HIV protease inhibitor can be conceptualized. This serves as an illustrative model of the logical steps that would have been undertaken in its development.

Caption: A conceptual workflow for the discovery and preclinical evaluation of an HIV protease inhibitor.

The story of this compound underscores the challenging and resource-intensive nature of pharmaceutical research. For every successful drug that reaches the market, countless compounds are synthesized, tested, and ultimately abandoned. While the specific reasons for the discontinuation of this compound's development may never be fully known to the public, its existence serves as a footnote in the history of the successful development of life-saving antiretroviral therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Droxinavir Hydrochloride, also known by its developmental code SC-55389A, is an antiviral agent identified as a human immunodeficiency virus (HIV) protease inhibitor. This document provides an in-depth technical guide on the identification and validation of its molecular target, HIV protease. It outlines the critical role of this enzyme in the viral life cycle, the methodologies employed to validate it as a therapeutic target, and detailed protocols for the key experiments involved in the characterization of inhibitors like this compound. While specific quantitative data for this compound's potency is not publicly available, this guide presents representative data from other well-characterized HIV protease inhibitors to provide a contextual framework for its evaluation.

Introduction

The human immunodeficiency virus (HIV) remains a significant global health challenge. A key strategy in the management of HIV infection is the use of antiretroviral therapy (ART), which targets various stages of the viral life cycle. One of the most successful classes of antiretroviral drugs is the protease inhibitors (PIs). These agents specifically target the HIV protease, an enzyme essential for the production of mature, infectious virions. This compound belongs to this critical class of therapeutic agents. This guide delves into the scientific foundation for identifying and validating HIV protease as the target for this compound and compounds of its class.

Target Identification: HIV Protease

The primary molecular target of this compound is the HIV-1 protease. This enzyme is an aspartic protease that is encoded by the viral pol gene.

Function of HIV Protease in the Viral Life Cycle

The HIV-1 protease plays a crucial role late in the viral replication cycle. After the virus buds from the host cell, it is in an immature, non-infectious state. The viral proteins are synthesized as large polyprotein precursors, specifically the Gag and Gag-Pol polyproteins. The HIV protease is responsible for the site-specific cleavage of these polyproteins into their functional, individual protein components, including structural proteins (matrix, capsid, nucleocapsid) and essential viral enzymes (reverse transcriptase, integrase, and the protease itself). This proteolytic processing is a critical step in the maturation of the virion, leading to the formation of the characteristic conical core and rendering the virus infectious. Inhibition of HIV protease activity results in the production of immature, non-infectious viral particles, thereby halting the spread of the virus.

Figure 1: HIV Life Cycle and Point of Protease Inhibition.

Target Validation

The validation of HIV protease as a viable drug target is a critical step in the development of inhibitors like this compound. This process involves a series of experiments to confirm that inhibiting the target will have a therapeutic effect.

Principles of HIV Protease Validation

-

Genetic Validation: Genetic studies have shown that mutations inactivating the HIV protease prevent the virus from maturing and becoming infectious. This provides strong evidence for its essential role in the viral life cycle.

-

Chemical Validation: The use of small molecule inhibitors that specifically bind to and inhibit the activity of HIV protease has been shown to block viral replication in cell culture and in vivo. The clinical success of numerous FDA-approved protease inhibitors further validates this target.

-

Biochemical Validation: In vitro assays demonstrating that a compound can inhibit the enzymatic activity of purified HIV protease are fundamental to target validation.

Researchers, scientists, and drug development professionals should be aware that there is a significant scarcity of publicly available scientific literature and data concerning the structure-activity relationships (SAR) of Droxinavir Hydrochloride. While identified as an antiviral agent and an HIV protease inhibitor, detailed information regarding its synthesis, specific mechanism of action, and the impact of structural modifications on its biological activity is not readily accessible in the public domain.[1][2]

This lack of comprehensive data prevents the creation of an in-depth technical guide as requested. The core requirements for such a guide, including quantitative data for SAR tables, detailed experimental protocols, and the visualization of signaling pathways or experimental workflows, cannot be met with the currently available information.

Limited Available Information

This compound is categorized as an antiviral compound with inhibitory activity against HIV protease.[1] This classification suggests that its mechanism of action likely involves binding to the active site of the HIV protease enzyme, thereby preventing the cleavage of viral polyproteins and inhibiting the maturation of new, infectious virions. However, specific binding interactions, kinetic data, and the effects of structural analogs on this activity are not described in the retrieved search results.

Absence of Data for a Comprehensive SAR Study

A thorough structure-activity relationship study requires a systematic process of modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity. This process generates quantitative data (e.g., IC50 or EC50 values) that allows researchers to understand the contribution of different functional groups and structural motifs to the compound's potency, selectivity, and pharmacokinetic properties.

Unfortunately, no such data for this compound or a series of its analogs could be found in the public domain. Consequently, the creation of a data table summarizing quantitative SAR is not possible.

Lack of Published Experimental Protocols

Similarly, detailed experimental protocols for key assays related to this compound are not available. To provide a comprehensive technical guide, one would need access to methodologies for:

-

Enzymatic Assays: To determine the inhibitory activity against purified HIV protease.

-

Cell-Based Assays: To evaluate the antiviral efficacy in cell culture models of HIV infection.

-

Pharmacokinetic Studies: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Without access to published research detailing these methods for this compound, this critical component of a technical guide cannot be fulfilled.

Inability to Generate Visualizations

The request for diagrams illustrating signaling pathways, experimental workflows, or logical relationships using Graphviz is also unachievable due to the lack of underlying information. The creation of such diagrams is contingent on having a clear understanding of the molecular pathways affected by the drug, the sequence of experimental procedures used in its evaluation, or the logical connections derived from SAR data.

References

Despite extensive investigation, detailed quantitative data on the in vitro antiviral spectrum of Droxinavir hydrochloride, also known as SC-55389A, remains largely unavailable in the public domain. As a result, a comprehensive technical guide with specific inhibitory concentrations and detailed experimental protocols cannot be constructed at this time.

This compound is classified as an anti-HIV agent and a HIV protease inhibitor.[1] Protease inhibitors are a critical class of antiretroviral drugs that function by blocking the viral protease enzyme. This enzyme is essential for the cleavage of viral polyproteins into mature, functional proteins required for the assembly of new, infectious virions. By inhibiting this process, protease inhibitors effectively halt the viral replication cycle.

While the mechanism of action for HIV protease inhibitors is well-established, specific in vitro efficacy data, such as the half-maximal inhibitory concentration (IC50) or the 50% effective concentration (EC50) values for this compound against various HIV strains or other viruses, are not publicly documented. The development of such a technical guide hinges on the availability of this quantitative data from preclinical research.

General Methodologies for In Vitro Antiviral Spectrum Analysis

The evaluation of the in vitro antiviral spectrum of a compound like this compound would typically involve a series of standardized assays. These assays are designed to determine the concentration of the drug required to inhibit viral replication by 50% (EC50) and the concentration that is toxic to the host cells by 50% (CC50). The ratio of these two values (CC50/EC50) provides the selectivity index (SI), a measure of the drug's therapeutic window.

A general workflow for determining the in vitro antiviral spectrum is outlined below:

References

Disclaimer: This document provides a generalized framework for the preliminary cytotoxicity screening of a novel antiviral compound. As of the latest available information, specific cytotoxicity data for Droxinavir Hydrochloride is not publicly available due to the discontinuation of its development in 1995. Therefore, the following guide outlines the principles and methodologies that would be applied to a compound like this compound, using established in vitro cytotoxicity assays and relevant biological pathways as illustrative examples.

Introduction to Cytotoxicity Screening in Antiviral Drug Development

The evaluation of cytotoxicity is a critical step in the preclinical development of any therapeutic agent. For antiviral drugs, the primary goal is to inhibit viral replication without causing significant harm to the host cells. Preliminary cytotoxicity screening aims to identify the concentration range at which a compound exhibits toxic effects on cells, a crucial parameter for determining its therapeutic index—the ratio between the toxic dose and the therapeutic dose. This in-depth guide provides an overview of common methodologies, experimental workflows, and relevant signaling pathways for assessing the cytotoxicity of investigational antiviral compounds. In vitro cytotoxicity assays are essential for early-stage drug development as they are rapid, cost-effective, and reduce the need for animal testing. These tests involve exposing various cell lines to the test compound at different concentrations and subsequently measuring cell viability.

Comparative Overview of In Vitro Cytotoxicity Assays

A variety of in vitro assays are available to assess cell viability and cytotoxicity, each with its own underlying principle, advantages, and limitations. The choice of assay depends on factors such as the compound's mechanism of action, the cell type used, and the desired experimental throughput.[1] Table 1 provides a summary of commonly used colorimetric and fluorometric assays.

| Assay | Principle | Advantages | Disadvantages |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[2] | Well-established, cost-effective, and widely used. | Requires a solubilization step for the formazan crystals; can be influenced by compounds affecting cellular metabolism. |

| MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) | Reduction of MTS to a soluble formazan product by viable cells, eliminating the need for a solubilization step.[3] | Simpler and faster than the MTT assay as the product is soluble in culture medium. | The stability of the colored product can be lower than that of MTT formazan. |

| XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) | Similar to MTS, XTT is reduced to a water-soluble formazan dye, simplifying the assay procedure. | Produces a water-soluble dye, making it a more straightforward assay than MTT. | May have lower sensitivity compared to other tetrazolium-based assays. |

| AlamarBlue™ (Resazurin) | The blue, non-fluorescent resazurin is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[1][4] | Non-toxic to cells, allowing for continuous monitoring of cell viability over time; highly sensitive.[1] | The assay can be influenced by changes in the cellular reduction-oxidation environment. |

| LDH (Lactate Dehydrogenase) Release | Measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[5][6] | Directly measures cell death by assessing membrane integrity; the supernatant can be used, leaving cells available for other assays. | Can be affected by LDH present in the serum of the culture medium; provides a measure of necrosis but may not detect apoptosis. |

Experimental Protocols

The following section details a generalized protocol for the MTT assay, a commonly employed method for preliminary cytotoxicity screening.

This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.

Materials:

-

Cell line of interest (e.g., Vero, HeLa, or a relevant host cell line for the virus being studied)

-

Complete cell culture medium

-

Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)[7]

-

Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol)[7][8]

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Harvest and count cells that are in the logarithmic phase of growth. Dilute the cells in complete culture medium to a final concentration of approximately 1 x 10^4 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7][9]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only wells as a negative control and wells with a known cytotoxic agent as a positive control. Also, include wells with medium only (no cells) to serve as a blank.

-

Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

-

Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[2]

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the crystals.[8] Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

-

Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[2]

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualized Workflows and Signaling Pathways

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a novel compound.

Understanding how a compound induces cytotoxicity often involves investigating its effects on key cellular signaling pathways. For antiviral agents, pathways involved in apoptosis and the host inflammatory response are of particular interest.

4.2.1 Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a common mechanism of cytotoxicity. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

References

- 1. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. allevi3d.com [allevi3d.com]

- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [nld.promega.com]

- 6. LDH cytotoxicity assay [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Droxinavir hydrochloride (formerly known as SC-55389A) is an investigational antiviral agent classified as an HIV protease inhibitor.[1] Although its clinical development was discontinued, its chemical structure and properties remain of interest to researchers in antiviral drug discovery and development. This technical guide provides a summary of the known chemical properties of this compound and outlines standard methodologies for assessing its stability, in the absence of comprehensive publicly available experimental data. The information herein is intended to serve as a foundational resource for researchers exploring related compounds or requiring a framework for the physicochemical characterization of novel protease inhibitors.

Chemical Properties

This compound is the hydrochloride salt of Droxinavir, a complex molecule with multiple functional groups that influence its chemical behavior.[2] While extensive experimental data is not available in the public domain, the following tables summarize its known and predicted properties.

General and Structural Information

| Property | Value | Source |

| IUPAC Name | 3-tert-butyl-1-[(2R,3S)-3-[(2S)-3,3-dimethyl-2-[2-(methylamino)acetamido]butyramido]-2-hydroxy-4-phenylbutyl]-1-isopentylurea hydrochloride | [3] |

| Synonyms | SC-55389A, SC55389A, SC 55389A | [1] |

| CAS Number | 155662-50-3 | [2] |

| Chemical Formula | C₂₉H₅₁N₅O₄ · HCl | [4] |

| Molecular Weight | 570.22 g/mol | [1] |

| Monoisotopic Mass | 569.3708 Da | [4] |

Physicochemical Properties

| Property | Value | Source/Method |

| XlogP (Predicted) | 3.7 | PubChem Prediction |

| Hydrogen Bond Donor Count | 6 | Chemaxon |

| Hydrogen Bond Acceptor Count | 5 | Chemaxon |

| Rotatable Bond Count | 14 | Chemaxon |

| Polar Surface Area | 137 Ų | Chemaxon |

| pKa (Strongest Acidic, Predicted) | 12.5 | Chemaxon |

| pKa (Strongest Basic, Predicted) | 9.8 | Chemaxon |

Stability Profile

The stability of a drug substance is a critical factor in its development, influencing its shelf-life, formulation, and storage conditions. While specific degradation kinetics and pathways for this compound are not publicly documented, this section outlines the standard experimental protocols for forced degradation studies that would be employed to determine its stability profile.

Storage and Handling

Based on supplier data, the following general storage conditions are recommended for maintaining the integrity of this compound:

| Condition | Temperature | Duration |

| Powder | -20°C | 3 years |

| In solvent | -80°C | 1 year |

Forced Degradation Studies: Experimental Protocols

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. The following are detailed methodologies for key stress conditions.

-

Objective: To assess the susceptibility of the drug substance to hydrolysis under acidic and basic conditions.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

For acid hydrolysis, add an equal volume of 0.1 N Hydrochloric Acid (HCl) to the stock solution.

-

For base hydrolysis, add an equal volume of 0.1 N Sodium Hydroxide (NaOH) to a separate aliquot of the stock solution.

-

A control sample is prepared by adding an equal volume of purified water.

-

The solutions are incubated at a controlled temperature (e.g., 60°C) and monitored at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

At each time point, an aliquot is withdrawn, neutralized (if necessary), and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.

-

-

Objective: To evaluate the drug's sensitivity to oxidation.

-

Protocol:

-

Prepare a 1 mg/mL solution of this compound.

-

Add a solution of hydrogen peroxide (H₂O₂) to the drug solution to achieve a final H₂O₂ concentration typically in the range of 3-30%.

-

The solution is stored at room temperature and protected from light.

-

Samples are taken at predetermined intervals and analyzed by HPLC.

-

-

Objective: To determine the effect of high temperature on the solid drug substance.

-

Protocol:

-

A sample of solid this compound is placed in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).

-

The sample is observed for any physical changes at regular intervals.

-

At each time point, a portion of the sample is dissolved in a suitable solvent and analyzed by HPLC to quantify any degradation.

-

-

Objective: To assess the drug's stability when exposed to light.

-

Protocol:

-

A solution of this compound is exposed to a light source with a specified output (e.g., ICH option 1: an artificial daylight source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample is wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

The samples are analyzed by HPLC at appropriate time intervals.

-

Visualizations

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Hypothetical Degradation Pathway of Droxinavir

Given the absence of experimental degradation data for Droxinavir, the following diagram illustrates a hypothetical degradation pathway based on the known reactivity of its functional groups (e.g., amide hydrolysis). This is for illustrative purposes only.

References

Disclaimer: The initial request for a patent literature review of "Droxinavir Hydrochloride" yielded limited results. Publicly available information indicates that Droxinavir (also known as SC-55389A) was an experimental HIV protease inhibitor whose development was discontinued by Pharmacia on March 6, 1995. Consequently, a comprehensive patent review with extensive quantitative data and detailed experimental protocols as requested is not feasible for Droxinavir.

However, to provide a valuable and relevant technical guide for researchers, scientists, and drug development professionals, this report will focus on Darunavir . Darunavir is a clinically significant and widely used HIV protease inhibitor that belongs to the same therapeutic class as Droxinavir. The extensive patent and scientific literature available for Darunavir allows for a thorough analysis that aligns with the core requirements of the original request.

Introduction to Darunavir

Darunavir is a second-generation nonpeptidic protease inhibitor (PI) that has demonstrated potent activity against both wild-type and multidrug-resistant strains of HIV-1.[1] It is a cornerstone of highly active antiretroviral therapy (HAART) and is typically co-administered with a low dose of ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme system, thereby increasing darunavir's plasma concentration.[2] Darunavir was first generically disclosed in U.S. Patent No. 5,843,946 and specifically in U.S. Patent No. 6,248,775.[3][4]

Mechanism of Action

Darunavir functions by potently and selectively inhibiting the HIV-1 protease, an enzyme crucial for the viral life cycle. The HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins (Gag-Pol) into mature, functional proteins and enzymes. This cleavage is an essential step in the maturation of infectious virions.

Darunavir is designed to be a highly potent inhibitor with a strong binding affinity for the active site of the HIV-1 protease.[5][6][7] It forms a stable complex with the enzyme, preventing the entry and cleavage of the natural polyprotein substrates. This results in the production of immature, non-infectious viral particles.[6][7][8] The high potency of darunavir is attributed to its ability to form numerous hydrogen bonds with the backbone of the protease active site, including the catalytic aspartate residues (Asp25 and Asp25').[5] This robust interaction makes it less susceptible to resistance mutations that can affect other protease inhibitors.[5]

A key aspect of darunavir's mechanism is its high genetic barrier to resistance. Viruses that are resistant to other protease inhibitors often remain susceptible to darunavir.[9]

Below is a diagram illustrating the mechanism of action of Darunavir.

References

- 1. JP4778955B2 - (3R, 3aS, 6aR) Hexahydro-furo [2,3-b] furan-3-ol - Google Patents [patents.google.com]

- 2. PATENTS RELATED TO DARUNAVIR - MPP [medicinespatentpool.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US9062065B2 - Process for preparation of darunavir and darunavir ethanolate of fine particle size - Google Patents [patents.google.com]

- 5. Darunavir - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Darunavir? [synapse.patsnap.com]

- 8. Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application note describes a hypothetical synthesis and optimization protocol for a structural analog of Droxinavir Hydrochloride. Due to the limited publicly available information on the precise synthesis of this compound, this document is intended to serve as an illustrative guide and a template for the optimization of key synthetic steps common in the manufacture of peptidomimetic HIV protease inhibitors. The experimental details provided are based on established chemical principles and common practices in medicinal chemistry.

Introduction

This compound is an antiviral agent and a potent inhibitor of the HIV protease enzyme, a critical target in the treatment of HIV/AIDS. The synthesis of complex peptidomimetic molecules like Droxinavir typically involves a multi-step sequence that requires careful optimization to ensure high yield, purity, and cost-effectiveness. This document outlines a plausible synthetic route for a Droxinavir analog and provides a detailed protocol for the optimization of a critical amide bond formation step, a common challenge in the synthesis of such compounds.

The presented optimization strategy focuses on systematically varying key reaction parameters, including coupling agents, bases, and solvents, to identify the most efficient conditions for the target transformation. The data is presented in a clear, tabular format for easy comparison, and the experimental workflow is visualized using a diagram.

Hypothetical Signaling Pathway

HIV protease is essential for the maturation of the virus. It cleaves viral polyproteins into functional enzymes and structural proteins. Droxinavir, as a protease inhibitor, blocks this process, leading to the production of non-infectious viral particles.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droxinavir Hydrochloride is an antiviral compound that functions as a potent inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease.[1] This enzyme is critical for the viral life cycle, as it cleaves newly synthesized viral polyproteins into mature, functional proteins essential for producing infectious virions.[2][3] Inhibition of HIV-1 protease blocks the maturation of the virus, rendering it non-infectious.[3][4] Therefore, determining the kinetic parameters of this inhibition is a crucial step in the evaluation of this compound as a potential antiretroviral therapeutic agent.

These application notes provide a detailed protocol for determining the enzyme inhibition kinetics of this compound against HIV-1 protease using a fluorometric assay. The protocol outlines the necessary reagents, instrumentation, and step-by-step procedures for measuring the half-maximal inhibitory concentration (IC50) and calculating the inhibition constant (Ki).

Principle of the Assay

The enzyme inhibition kinetics of this compound are determined by measuring its ability to inhibit the activity of recombinant HIV-1 protease. This assay utilizes a synthetic fluorogenic substrate containing a specific HIV-1 protease cleavage site flanked by a fluorescent reporter molecule and a quencher. In its intact state, the fluorescence of the reporter is suppressed by the quencher. Upon cleavage by HIV-1 protease, the reporter is separated from the quencher, resulting in a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzyme's activity. By measuring the reduction in the rate of fluorescence increase in the presence of varying concentrations of this compound, the inhibitory potency of the compound can be quantified.[4][5]

Data Presentation

The quantitative data from the enzyme inhibition kinetics assay should be summarized to facilitate comparison and analysis. The half-maximal inhibitory concentration (IC50) is determined from a dose-response curve, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Table 1: Illustrative Enzyme Inhibition Kinetic Data for a Potent HIV-1 Protease Inhibitor

| Parameter | Value | Units | Notes |

| IC50 | 5.0 | nM | Half-maximal inhibitory concentration. Determined from the dose-response curve of percent inhibition versus inhibitor concentration. |

| Km | 15 | µM | Michaelis constant for the fluorogenic substrate. This value should be experimentally determined for the specific substrate and enzyme batch. |

| [Substrate] | 15 | µM | Concentration of the fluorogenic substrate used in the assay. |

| Ki | 2.5 | nM | Inhibition constant, calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Substrate]/Km)). |

Note: The data presented in this table is for illustrative purposes only and represents typical values for a potent HIV-1 protease inhibitor. Actual experimental results for this compound should be determined empirically.

Experimental Protocols

This section provides a detailed methodology for conducting the HIV-1 protease enzyme inhibition kinetics assay.

Materials and Reagents

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate (e.g., a FRET-based peptide)

-

This compound

-

Assay Buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

-

Dimethyl Sulfoxide (DMSO)

-

96-well black microplates, flat bottom

-

Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 330/450 nm)[4]

-

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow Diagram

Step-by-Step Protocol

-

Reagent Preparation:

-

Prepare the Assay Buffer and store it at 4°C.

-

Reconstitute the recombinant HIV-1 protease in Assay Buffer to a stock concentration. Aliquot and store at -80°C.

-

Reconstitute the fluorogenic substrate in DMSO to a stock concentration. Aliquot and store at -20°C, protected from light.

-

Prepare a stock solution of this compound in DMSO.

-

-

Serial Dilution of this compound:

-

Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations to be tested. This will typically cover a logarithmic scale (e.g., from 1 µM to 0.01 nM).

-

-

Assay Plate Setup:

-

In a 96-well black microplate, add the following to the appropriate wells:

-

Blank wells: Assay Buffer only (for background fluorescence).

-

Control wells (100% activity): HIV-1 protease and DMSO (vehicle control).

-

Inhibitor wells: HIV-1 protease and the serially diluted this compound.

-

-

It is recommended to perform all measurements in triplicate.

-

-

Pre-incubation:

-

Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add the HIV-1 protease solution to the control and inhibitor wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Prepare the substrate solution by diluting the stock in Assay Buffer to the desired final concentration (e.g., equal to the Km value).

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

-

Kinetic Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 60 seconds. The excitation and emission wavelengths should be set according to the specifications of the fluorogenic substrate.

-

Data Analysis

-

Calculate the Rate of Reaction:

-

For each well, determine the initial rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

-

-

Calculate Percent Inhibition:

-

The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank)) where:

-

V_inhibitor is the rate of reaction in the presence of the inhibitor.

-

V_control is the rate of reaction in the absence of the inhibitor (with DMSO).

-

V_blank is the rate of reaction in the blank wells.

-

-

-

Determine the IC50 Value:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

-

The IC50 value is the concentration of the inhibitor that produces 50% inhibition.

-

-

Calculate the Ki Value:

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + ([S] / Km)) where:

-

[S] is the concentration of the substrate used in the assay.

-

Km is the Michaelis constant of the enzyme for the substrate.

-

-

Signaling Pathway and Mechanism of Action

This compound targets the HIV-1 protease, an enzyme essential for the late stages of the viral replication cycle. The protease is responsible for cleaving the Gag and Gag-Pol polyproteins into functional structural proteins and enzymes. Inhibition of this process prevents the formation of mature, infectious viral particles.

Conclusion

The protocol described provides a robust and reliable method for determining the enzyme inhibition kinetics of this compound against HIV-1 protease. Accurate determination of IC50 and Ki values is fundamental for characterizing the potency of this antiviral compound and is a critical component of preclinical drug development. The provided workflow and data presentation format offer a standardized approach for these evaluations.

References

- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. abcam.com [abcam.com]

- 4. raineslab.com [raineslab.com]

- 5. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droxinavir Hydrochloride (also known as SC-55389A) is an antiviral compound identified as a human immunodeficiency virus (HIV) protease inhibitor. HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme results in the production of immature, non-infectious viral particles. These application notes provide a comprehensive overview of the established animal models and detailed protocols for evaluating the in vivo efficacy of this compound against HIV.

Given the limited publicly available data specific to this compound, the following protocols and data tables are presented as representative examples based on standard methodologies for the preclinical evaluation of HIV protease inhibitors.

Mechanism of Action: HIV Protease Inhibition

HIV protease is an aspartic protease that functions as a dimer. It cleaves the Gag and Gag-Pol polyproteins at specific sites, a crucial step for the maturation of the virus. Protease inhibitors like Droxinavir are designed to mimic the transition state of the normal substrate of the HIV protease, binding to the active site of the enzyme with high affinity and preventing it from cleaving the viral polyproteins. This leads to the assembly of defective, non-infectious virions.

Caption: Mechanism of action of this compound as an HIV protease inhibitor.

Recommended Animal Models

The selection of an appropriate animal model is critical for the evaluation of anti-HIV therapeutics. Due to the narrow host range of HIV-1, standard animal models are not susceptible to infection. Therefore, specialized models are required.

1. Humanized Mouse Models: These are immunodeficient mice engrafted with human cells or tissues, creating a microenvironment that supports HIV-1 infection and replication. They are valuable for initial efficacy and safety screening.

-

hu-PBL-SCID Mouse Model: Severe combined immunodeficient (SCID) mice engrafted with human peripheral blood mononuclear cells (PBMCs). This model is relatively quick to establish but can be limited by the development of graft-versus-host disease (GvHD).

-

BLT (Bone Marrow/Liver/Thymus) Mouse Model: These mice are transplanted with human fetal liver and thymus tissue, followed by injection of hematopoietic stem cells from the same donor. The BLT model develops a more robust and long-lasting human immune system, making it suitable for studying chronic infection and latency.

-

hu-HSC Mouse Model: These mice are engrafted with human hematopoietic stem cells (HSCs), leading to the development of various human immune cell lineages.

2. Non-Human Primate (NHP) Models: Macaques infected with Simian Immunodeficiency Virus (SIV) or a Simian-Human Immunodeficiency Virus (SHIV) are considered the gold standard for preclinical evaluation of antiretroviral drugs due to their close phylogenetic relationship to humans and the similar disease progression.

-

SIV-infected Macaques: SIV infection in macaques closely mimics HIV pathogenesis in humans. This model is suitable for studying disease progression, viral dynamics, and the efficacy of antiviral agents.

-

SHIV-infected Macaques: SHIVs are chimeric viruses containing the envelope (env) gene of HIV in an SIV backbone. These models are particularly useful for evaluating therapies targeting the HIV envelope protein and for vaccine research.

Experimental Protocols

The following are detailed, representative protocols for evaluating the efficacy of this compound in humanized mice and NHP models.

Protocol 1: Efficacy of this compound in a Humanized Mouse Model (BLT)

Objective: To determine the antiviral efficacy of this compound in HIV-1 infected BLT mice.

Materials:

-

BLT humanized mice

-

HIV-1 viral stock (e.g., NL4-3, BaL)

-

This compound

-

Vehicle for drug formulation (e.g., PEG-400, sterile water)

-

Combination antiretroviral therapy (cART) as a positive control (e.g., Truvada + Dolutegravir)

-

Blood collection supplies

-

Reagents for plasma viral load quantification (qRT-PCR)

-

Reagents for flow cytometry (CD4+ and CD8+ T cell counts)

Experimental Workflow:

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic profile of Droxinavir Hydrochloride in rat models, based on available preclinical data. The following sections detail the experimental protocols for conducting such studies and present the pharmacokinetic parameters in a clear, tabular format for easy reference.

Summary of Pharmacokinetic Parameters

The pharmacokinetic properties of this compound have been evaluated in Sprague Dawley rats. The compound exhibits rapid absorption and a suitable plasma half-life, with drug exposure increasing in a dose-dependent manner. The quantitative data from intravenous (IV) and oral (PO) administration are summarized below.

Table 1: Pharmacokinetic Parameters of this compound in Sprague Dawley Rats Following Intravenous Administration.

| Parameter | Value (at 10 mg/kg) |

| Initial Plasma Concentration (C₀) | 6,403 ng/mL |

| Area Under the Curve (AUCinf) | 3,737 hr*ng/mL |

| Half-life (t₁/₂) | 6.1 hr |

| Clearance (Cl) | ~2,298 mL/hr/kg |

Data sourced from a study on a novel HIV integrase inhibitor, referred to as compound 1, which is understood to be this compound[1].

Table 2: Pharmacokinetic Parameters of this compound in Sprague Dawley Rats Following Oral Administration.

| Parameter | Value (at 30 mg/kg) |

| Apparent Volume of Distribution (Vd) | 12.4 L/kg |

| Oral Bioavailability (F) | 19.2% |

Data sourced from a study on a novel HIV integrase inhibitor, referred to as compound 1, which is understood to be this compound[1].

Experimental Protocols

The following protocols are synthesized from methodologies reported in preclinical pharmacokinetic studies of novel compounds in rat models.

Animal Model and Housing

-

Species: Sprague Dawley rats, male.

-

Weight: 180-220 g.

-

Housing: Animals should be housed in ventilated cages with appropriate access to food and water. A standard 12-hour light/dark cycle should be maintained.

-

Acclimatization: Animals should be allowed to acclimatize for at least one week before the experiment.

-

Fasting: Rats should be fasted overnight prior to dosing.

Dosing and Administration

-

Formulation: For oral administration, this compound can be suspended in a suitable vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na). For intravenous administration, the compound should be dissolved in a biocompatible solvent.

-

Routes of Administration:

-

Oral (PO): Administer the suspension via oral gavage.

-

Intravenous (IV): Administer the solution via a cannulated jugular vein over a short period (e.g., 2-5 minutes).

-

-

Dose Levels: As per the study design, for example, 10 mg/kg for IV and 30 mg/kg for PO administration.

Blood Sample Collection

-

Time Points: Blood samples (approximately 300 µL) should be collected at predetermined time points post-dosing. Suggested time points for an oral study could be: 0.083, 0.25, 0.5, 1, 2, 3, 4, 6, 12, and 24 hours.

-

Collection Method: Blood can be collected from the tail vein or via a cannulated vessel into tubes containing an anticoagulant (e.g., heparin or K2 EDTA).

-

Plasma Preparation: The collected blood samples should be centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Storage: The resulting plasma samples should be stored at -80°C until analysis.

Bioanalytical Method for Plasma Sample Analysis

A sensitive and validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required for the quantification of this compound in rat plasma.

-

Sample Preparation: A protein precipitation method is commonly used for plasma sample cleanup. This involves adding a solvent like acetonitrile to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. The supernatant is then collected for analysis.

-

Chromatography:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate would be in the range of 0.5-1.0 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is often used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection of the parent drug and an internal standard.

-

-

Validation: The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizations

Experimental Workflow

References

Disclaimer: No specific studies on the oral bioavailability of "Droxinavir Hydrochloride" in primates were found in the public domain. The following application note and protocol is a representative guide based on established methodologies for conducting oral bioavailability studies of antiviral compounds in non-human primates. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The determination of oral bioavailability (%F) is a critical step in the preclinical development of any new chemical entity intended for oral administration.[1] It defines the fraction of an administered dose of unchanged drug that reaches the systemic circulation.[2] Non-human primates, particularly cynomolgus monkeys, are frequently used in these studies due to their physiological and gastrointestinal similarities to humans, making them a valuable model for predicting human pharmacokinetics.[3][4]

This document provides a detailed protocol for conducting a single-dose oral bioavailability study of a hypothetical antiviral agent, this compound, in cynomolgus monkeys. The protocol covers animal selection, study design, dosing, sample collection, bioanalytical methodology, and data analysis.

Experimental Protocols

Animal Model and Housing

-

Species: Cynomolgus monkey (Macaca fascicularis).

-

Sex: Male (or female, but should be consistent across the study).

-

Number of Animals: A minimum of 4-6 animals are recommended to ensure statistical power.[5]

-

Housing: Animals should be housed individually in stainless steel cages equipped for overnight urine and feces collection.[5] Standard environmental conditions (12-hour light/dark cycle, controlled temperature and humidity) must be maintained.

-

Acclimatization: Animals should be acclimatized to the housing facilities and study procedures (e.g., restraint) for at least one week prior to the study initiation.

-

Diet: A standard primate diet is provided, and animals are typically fasted overnight before dosing.[6] Water is provided ad libitum.

Study Design

A crossover study design is recommended to minimize inter-animal variability.[6] In this design, each animal serves as its own control.

-

Phase 1: Administer this compound intravenously (IV) to all animals.

-

Washout Period: A washout period of at least 7-10 half-lives of the drug is required between phases to ensure complete clearance.

-

Phase 2: Administer this compound orally (PO) to the same animals.

Drug Formulation and Administration

-

Intravenous (IV) Formulation: this compound should be dissolved in a sterile, biocompatible vehicle suitable for IV injection (e.g., saline, 5% dextrose in water). The final concentration should allow for a low-volume bolus injection (e.g., 1-2 mL/kg).

-

Oral (PO) Formulation: For oral administration, the drug can be dissolved or suspended in a suitable vehicle (e.g., water, 0.5% methylcellulose). The formulation should be prepared fresh on the day of dosing.

-

Dose Levels: The dose should be selected based on prior toxicology and efficacy studies. A typical dose for a preclinical pharmacokinetic study might be in the range of 10-30 mg/kg.[6]

-

Administration:

Sample Collection

-

Blood Sampling: Serial blood samples (approx. 1 mL) are collected into tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Timepoints: Pre-dose (0 hr), and at 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Processing: Plasma is harvested by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within 30 minutes of collection and stored frozen at -70°C or below until analysis.[6]

-

-

Urine and Feces Collection (Optional): For excretion and mass balance studies, urine and feces can be collected over 24 or 48 hours post-dose.[5]

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in plasma due to its high sensitivity and specificity.[8][9]

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Aliquot a small volume of plasma (e.g., 50 µL).[8]

-

Add an internal standard (preferably a stable isotope-labeled version of the drug).[10]

-

Perform protein precipitation by adding a solvent like acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.[10]

-

Alternatively, use solid-phase extraction (SPE) for cleaner samples.[8]

-

Transfer the supernatant to an autosampler vial for injection.

-

-

LC-MS/MS Conditions:

-

Chromatography: Use a suitable column (e.g., C18 for reversed-phase or HILIC for polar compounds) to achieve separation from endogenous matrix components.[11]

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize parent-to-product ion transitions for both this compound and the internal standard.

-

-

Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., US FDA) for linearity, accuracy, precision, selectivity, recovery, and stability.[12]

Data Presentation and Analysis

Pharmacokinetic Parameters

Non-compartmental analysis (NCA) is used to determine the key pharmacokinetic (PK) parameters from the plasma concentration-time data.[13]

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.[13]

-

t½ (Half-life): The time required for the plasma concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

Bioavailability Calculation

Absolute oral bioavailability (F) is calculated using the dose-normalized AUC values from the IV and oral phases.[2][14]

F (%) = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100

Summary of Quantitative Data

The following table presents a template with hypothetical data for this compound.

| Parameter | Units | IV Administration (10 mg/kg) | PO Administration (30 mg/kg) |

| Cmax | ng/mL | 2500 | 1800 |

| Tmax | h | 0.083 | 1.0 |

| AUC(0-last) | ngh/mL | 4500 | 8100 |

| AUC(0-inf) | ngh/mL | 4650 | 8450 |

| t½ | h | 3.5 | 4.2 |

| Oral Bioavailability (F) | % | N/A | 60.6% |

Mandatory Visualizations

Caption: Experimental workflow for a primate oral bioavailability study.

Caption: Factors influencing oral bioavailability (F = Fa x Fg x Fh).[15]

References

- 1. tandfonline.com [tandfonline.com]

- 2. certara.com [certara.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biomea Fusion : 2025 Kirschberg ObesityWeek Poster BMF 650 | MarketScreener [marketscreener.com]

- 8. Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. impactfactor.org [impactfactor.org]

- 10. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 11. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes [mdpi.com]

- 12. Detection and quantification of Covid-19 antiviral drugs in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of 3 Formulations of Meloxicam in Cynomolgus Macaques (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Predicting human pharmacokinetics from preclinical data: absorption - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and in vivo evaluation of Droxinavir Hydrochloride, a potent HIV protease inhibitor. The following protocols and data are intended to facilitate preclinical research and development of this antiviral agent.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing a successful in vivo formulation. While specific experimental data for this compound is not widely published, the following table summarizes key parameters for consideration based on typical characteristics of poorly soluble active pharmaceutical ingredients (APIs).

| Property | Anticipated Value/Characteristic | Implication for Formulation |

| Aqueous Solubility | Poor | Requires solubilization techniques such as co-solvents, surfactants, or amorphous solid dispersions. |

| LogP | High | Suggests good membrane permeability but also contributes to poor aqueous solubility. |

| Stability | Potential for degradation under certain pH and temperature conditions. | Stability studies are essential to determine optimal storage and formulation conditions. |

| Physical Form | Crystalline solid | May require conversion to an amorphous form to enhance dissolution and bioavailability. |

Recommended In Vivo Formulation

For initial in vivo screening studies in rodents, a clear solution or a stable suspension is often preferred for accurate dosing. A common vehicle for poorly soluble compounds is a mixture of solvents and surfactants.

Vehicle Composition

A widely used formulation vehicle for compounds with properties similar to this compound is a combination of DMSO, PEG300, Tween 80, and a buffered saline solution.

| Component | Percentage (v/v) | Purpose |

| DMSO | 5-10% | Initial solubilizing agent. |

| PEG300 | 30-40% | Co-solvent to maintain solubility. |

| Tween 80 | 5-10% | Surfactant to improve wetting and prevent precipitation. |

| Saline/PBS | 40-60% | Vehicle to bring the formulation to the final volume and maintain physiological pH. |

Preparation Protocol

This protocol describes the preparation of a 10 mg/mL stock solution of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile conical tubes

-

Vortex mixer

-

Sonicator

Procedure:

-

Weigh the required amount of this compound powder and place it in a sterile conical tube.

-

Add the required volume of DMSO to the tube.

-

Vortex the mixture until the powder is completely dissolved. Gentle heating in a water bath (37°C) may be applied if necessary.

-

Add the required volume of PEG300 to the solution and vortex until homogeneous.

-

Add the required volume of Tween 80 and vortex thoroughly.

-

Slowly add the PBS to the mixture while vortexing to reach the final desired concentration.

-

Visually inspect the solution for any precipitation. If the solution is clear, it is ready for use. If precipitation occurs, optimization of the vehicle composition may be necessary.

Example Calculation for a 10 mg/kg Dose in a 25g Mouse (0.2 mL dose volume):

-

Required Concentration: (10 mg/kg) / (10 mL/kg dose volume) = 1 mg/mL

-

To prepare 10 mL of a 1 mg/mL solution:

-

10 mg of this compound

-

0.5 mL DMSO (5%)

-

3.0 mL PEG300 (30%)

-

0.5 mL Tween 80 (5%)

-

6.0 mL PBS (60%)

-

Experimental Protocols

Oral Gavage Administration in Rodents

Oral gavage is a standard method for precise oral administration of compounds in preclinical animal studies.

Materials:

-

Prepared this compound formulation

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats)

-

Syringes

-

Animal scale

Procedure:

-

Weigh the animal to determine the correct dosing volume. The maximum recommended oral gavage volume for mice is 10 mL/kg and for rats is 10-20 mL/kg.[1]

-

Properly restrain the animal. For mice, this can be achieved by scruffing the neck to immobilize the head.[2]

-

Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.[1][3]

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[1][2]

-

Once the needle is in the correct position, slowly administer the formulation.

-

After administration, gently remove the needle in the same path it was inserted.

-

Monitor the animal for at least 10-15 minutes post-dosing for any signs of distress, such as labored breathing.[4]

Experimental workflow for in vivo evaluation of this compound.

Pharmacokinetic Study Design

A typical single-dose pharmacokinetic study in rodents involves the following steps:

-

Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).

-

Dose Groups: Include a vehicle control group and at least one dose group for this compound.

-

Administration: Administer the formulation via oral gavage.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood is typically collected via tail vein, saphenous vein, or terminal cardiac puncture.

-

Plasma Processing: Process the blood samples to separate plasma.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: Calculate key pharmacokinetic parameters.

| Pharmacokinetic Parameter | Description |

| Cmax | Maximum plasma concentration. |

| Tmax | Time to reach maximum plasma concentration. |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |

| t1/2 | Elimination half-life. |

| Bioavailability (%F) | The fraction of the administered dose that reaches systemic circulation. |

Mechanism of Action and Signaling Pathway

This compound is an inhibitor of the HIV protease, an enzyme essential for the viral life cycle. By blocking the protease, this compound prevents the cleavage of viral polyproteins into mature, functional proteins, thereby halting the production of infectious virions.

Furthermore, some HIV protease inhibitors have been shown to exert off-target effects on cellular signaling pathways. One such pathway is the PI3K/Akt signaling cascade, which is often dysregulated in various diseases, including cancer. Inhibition of this pathway can lead to decreased cell survival and proliferation.

Mechanism of action of this compound on the HIV life cycle and its potential off-target effect on the PI3K/Akt signaling pathway.

Conclusion

These application notes provide a foundational framework for the in vivo investigation of this compound. The suggested formulation and experimental protocols are based on established methodologies for poorly soluble compounds. Researchers are encouraged to optimize these protocols based on their specific experimental needs and to conduct thorough characterization of the physicochemical and pharmacokinetic properties of this compound to advance its preclinical development.

References

Introduction

This document provides a comprehensive guide for evaluating the cytotoxic effects of Droxinavir Hydrochloride on primary cells. Primary cells, being directly isolated from tissues, offer a more physiologically relevant model for toxicological studies compared to immortalized cell lines.[1] This application note details the protocols for primary cell culture, preparation of this compound, and subsequent cytotoxicity assessment using lactate dehydrogenase (LDH) and MTT assays. Additionally, a protocol for apoptosis detection via Annexin V-FITC/PI staining is included to elucidate the mechanism of cell death.

Note on Compound Name: Initial literature searches for "this compound" did not yield a definitive match. However, "Drotaverine Hydrochloride," a phosphodiesterase-4 (PDE4) inhibitor, is a known compound with studied cytostatic and cytotoxic effects.[2][3] This document will proceed under the assumption that "this compound" refers to a compound with a similar mechanism of action to Drotaverine Hydrochloride, a PDE4 inhibitor. The provided protocols are designed to be broadly applicable for testing the cytotoxicity of such a compound.

Principle of the Assays

-

LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[4][5][6]

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Annexin V-FITC/PI Apoptosis Assay: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[3]

Experimental Protocols

1. Primary Cell Culture

Primary cells are sensitive and have a finite lifespan, requiring careful handling.[7]

-

Cell Thawing: Rapidly thaw the cryopreserved primary cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium. Centrifuge at a low speed (e.g., 100-200 x g) for 5-10 minutes to pellet the cells.

-

Cell Seeding: Resuspend the cell pellet in fresh, pre-warmed complete growth medium and perform a cell count using a hemocytometer or an automated cell counter. Seed the cells into appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays) at a predetermined optimal density.

-

Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2.[2] Monitor the cells daily for confluence and morphology. It is recommended to use primary cells at a low passage number for experiments to ensure physiological relevance.[3]

2. Preparation of this compound Stock Solution

-

Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS).

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Prepare serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for the experiment. Ensure the final solvent concentration in the culture medium is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.1%).

3. LDH Cytotoxicity Assay

-

Seed primary cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and vehicle control for the desired exposure time (e.g., 24, 48, 72 hours).[4]

-

Include the following controls on each plate:[6]

-

No-Cell Control: Medium only for background absorbance.

-

Vehicle-Only Control: Cells treated with the same concentration of the solvent used to dissolve the drug.

-

Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce 100% cell death.[5]

-

-

After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[4]

-

Add the LDH reaction mixture to each well according to the manufacturer's instructions.

-

Incubate the plate in the dark at room temperature for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] * 100

-

4. MTT Cell Viability Assay

-

Seed and treat the cells as described for the LDH assay.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm) using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

-

5. Annexin V-FITC/PI Apoptosis Assay

-

Seed cells in a larger format (e.g., 6-well plate) and treat with this compound.

-

Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the supernatant.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour. The cell populations will be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison. The following are example tables for presenting cytotoxicity and cell viability data.

Table 1: Cytotoxicity of this compound on Primary Human Hepatocytes (LDH Assay)

| Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |

| Vehicle Control | 0.0 ± 0.5 | 0.0 ± 0.6 | 0.0 ± 0.4 |

| 1 | 2.1 ± 0.8 | 5.3 ± 1.1 | 8.9 ± 1.5 |

| 10 | 8.5 ± 1.2 | 15.7 ± 2.0 | 25.4 ± 2.8 |

| 50 | 20.3 ± 2.5 | 45.1 ± 3.1 | 60.2 ± 4.0 |

| 100 | 41.8 ± 3.0 | 70.6 ± 4.5 | 85.3 ± 5.1 |

| 250 | 65.2 ± 4.1 | 92.3 ± 3.8 | 98.1 ± 2.9 |

Data are presented as mean ± standard deviation (n=3).

Table 2: Viability of Primary Human Umbilical Vein Endothelial Cells (HUVECs) after this compound Treatment (MTT Assay)

| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| Vehicle Control | 100.0 ± 4.2 | 100.0 ± 3.8 | 100.0 ± 4.5 |

| 1 | 98.2 ± 3.5 | 94.1 ± 3.2 | 89.5 ± 4.0 |

| 10 | 90.7 ± 2.8 | 82.3 ± 2.5 | 71.8 ± 3.1 |

| 50 | 75.4 ± 3.1 | 51.9 ± 2.9 | 38.6 ± 2.7 |

| 100 | 55.1 ± 2.5 | 28.4 ± 2.1 | 14.2 ± 1.9 |

| 250 | 30.6 ± 2.0 | 8.1 ± 1.5 | 4.5 ± 1.1 |

Data are presented as mean ± standard deviation (n=3).

Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway for PDE4 Inhibitor-Induced Cytotoxicity

Caption: Proposed signaling pathway for PDE4 inhibitor-induced cytotoxicity.

References

- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Drotaverine - a Concealed Cytostatic! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase 4 inhibitors have wide-ranging activity in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of PDE4 phosphodiesterase activity induces growth suppression, apoptosis, glucocorticoid sensitivity, p53, and p21(WAF1/CIP1) proteins in human acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the in vitro selection and characterization of drug-resistant HIV-1 variants against protease inhibitors. Due to the limited publicly available data on Droxinavir Hydrochloride, an investigational compound whose development was discontinued, this document presents a generalized protocol applicable to a hypothetical HIV-1 protease inhibitor, referred to herein as "Antiviral-X." The methodologies described herein are based on established principles of antiviral resistance studies and are intended to serve as a template for researchers. The protocols cover long-term, dose-escalation resistance selection in cell culture, genotypic analysis of emergent mutations, and phenotypic characterization of resistant viruses.

Introduction